molecular formula C18H27N5O3S B12157413 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B12157413
M. Wt: 393.5 g/mol
InChI Key: CJMSCNLHARMWBE-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a combination of pyrazole and sulfone groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole rings, the introduction of the sulfone group, and the coupling of these fragments to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfone-containing molecules. Examples include:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)propanamide

Uniqueness

What sets N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H27N5O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C18H27N5O3S/c1-5-22-14(4)16(13(3)21-22)6-7-18(24)19-17-10-12(2)20-23(17)15-8-9-27(25,26)11-15/h10,15H,5-9,11H2,1-4H3,(H,19,24)

InChI Key

CJMSCNLHARMWBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CCC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)C

Origin of Product

United States

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